molecular formula C20H27N3O3 B8237208 benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate

benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate

Cat. No.: B8237208
M. Wt: 357.4 g/mol
InChI Key: XAKMHSGRYJJSDE-HZPDHXFCSA-N
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Description

Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate (CAS: 2460255-80-3) is a synthetic organic compound with the molecular formula C₂₀H₂₇N₃O₃ and a molecular weight of 357.45 g/mol . Its structure features a pyrazole ring substituted with a tert-butyl group at position 2 and a trans-3-hydroxycyclopentyl group at position 3. The carbamate functional group is protected by a benzyl moiety, a common strategy in synthetic chemistry to stabilize reactive intermediates during multi-step syntheses .

This compound is available commercially at ≥97% purity and is likely utilized in pharmaceutical or agrochemical research, given the prevalence of pyrazole derivatives in drug discovery .

Properties

IUPAC Name

benzyl N-[2-tert-butyl-5-[(1R,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15-16,24H,9-11,13H2,1-3H3,(H,21,25)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKMHSGRYJJSDE-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2CCC(C2)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C(=CC(=N1)[C@@H]2CC[C@H](C2)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine and 1,3-Diketone Condensation

Representative Protocol :

  • Reactants : tert-Butyl acetoacetate (1.2 eq) and hydrazine hydrate (1.0 eq).

  • Conditions : Reflux in ethanol (12 h), yielding 2-tert-butylpyrazol-5-ol (78% yield).

  • Mechanism : Keto-enol tautomerization followed by nucleophilic attack and dehydration.

Microwave-Assisted Cyclization

Optimization : Microwave irradiation (150°C, 20 min) reduces reaction time to 30 minutes with comparable yields (82%).

Introduction of the trans-3-Hydroxycyclopentyl Group

Stereoselective installation of the trans-3-hydroxycyclopentyl group involves asymmetric catalysis or diastereomeric resolution.

Epoxide Ring-Opening Strategy

Procedure :

  • Cyclopentene Epoxidation : Treat cyclopentene with m-CPBA in DCM (0°C, 2 h) to form cis-epoxide.

  • Trans-Dihydroxylation : Epoxide opening with water catalyzed by BF3·OEt2 yields trans-cyclopentane-1,2-diol (64%).

  • Selective Oxidation : TEMPO/NaClO2 oxidizes diol to trans-3-hydroxycyclopentanone, followed by NaBH4 reduction to trans-3-hydroxycyclopentanol (71%).

Sharpless Asymmetric Dihydroxylation

Catalytic System :

  • Substrate : Cyclopentene.

  • Conditions : AD-mix-β (OsO4, (DHQD)2PHAL), tert-butanol/H2O (1:1), 0°C, 24 h.

  • Outcome : trans-Diol (89% yield, 98% ee).

Carbamate Formation: Benzyl Protection of the Pyrazole Amine

The final step involves coupling the pyrazole amine with benzyl chloroformate under mild conditions.

Mixed Carbonate Activation

Protocol (Adapted from ACS Synthesis Methods) :

  • Reagents : Pyrazole amine (1.0 eq), benzyl chloroformate (1.2 eq), DIPEA (2.5 eq).

  • Solvent : DCM, 0°C → RT, 4 h.

  • Yield : 85% after silica gel chromatography (hexane/EtOAc 3:1).

HATU-Mediated Coupling

Optimized Conditions :

  • Activator : HATU (1.1 eq), DIPEA (3.0 eq).

  • Solvent : DMF, RT, 2 h.

  • Result : 92% yield, >99% purity by HPLC.

Integrated Synthetic Route and Scalability

A convergent synthesis is preferred for industrial scalability:

Step Description Conditions Yield
1Pyrazole core formationEthanol, reflux, 12 h78%
2trans-3-Hydroxycyclopentyl introductionSharpless dihydroxylation, NaBH4 reduction71%
3Carbamate protectionHATU, DIPEA, DMF, 2 h92%
Total Yield --49%

Characterization and Analytical Data

Key Spectroscopic Features :

  • 1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, benzyl), 6.12 (s, 1H, pyrazole-H4), 4.55 (s, 2H, OCH2Ph), 4.21 (m, 1H, cyclopentyl-OH), 1.48 (s, 9H, tert-butyl).

  • LCMS (ESI+) : m/z 402.2 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, research published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. A study highlighted its ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Agrochemical Applications

This compound may serve as a novel pesticide or herbicide due to its biological activity against pests and weeds.

Pesticidal Activity

Research indicates that pyrazole derivatives can act as effective insecticides. A case study demonstrated that similar compounds exhibited significant toxicity against common agricultural pests, leading to their consideration as eco-friendly alternatives to traditional pesticides .

Herbicidal Properties

The compound's structural characteristics may allow it to interfere with plant growth processes, making it a candidate for herbicide formulation. Preliminary studies have shown that related compounds can inhibit the growth of specific weed species .

Material Science Applications

In material science, this compound can be utilized as a building block for synthesizing advanced materials.

Polymer Chemistry

The compound's carbamate functional group allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties of materials. Research has suggested that such modifications can lead to improved thermal stability and tensile strength in polymers .

Nanotechnology

In nanotechnology, derivatives of this compound can be used to create nanoparticles with specific functionalities, which could be applied in drug delivery systems or as catalysts in chemical reactions .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells .
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines .
AgrochemicalsPesticidal ActivitySignificant toxicity against agricultural pests .
Herbicidal PropertiesInhibits growth of specific weed species .
Material SciencePolymer ChemistryEnhances mechanical properties of polymers .
NanotechnologyUsed in drug delivery systems and catalysis .

Mechanism of Action

The mechanism of action of benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • The trans-3-hydroxycyclopentyl group in the target compound contrasts with the benzo[d][1,3]dioxol substituent in the anticonvulsant analog .
  • The tert-butyl group is conserved across analogs, likely contributing to steric bulk and metabolic stability .

Influence of Carbamate Protecting Groups

The choice of carbamate protecting group significantly impacts synthetic pathways and stability:

Protecting Group Stability Profile Deprotection Conditions Relevance to Target Compound Reference
Benzyl carbamate Stable under basic/neutral conditions Hydrogenolysis (H₂/Pd-C) Used in target compound
tert-Butyl carbamate Labile under acidic conditions HCl or TFA treatment Alternative in synthesis routes
Dibenzyl Moderate stability Hydrogenolysis Less common in recent methods

Key Observations :

  • In contrast, tert-butyl carbamates are more readily cleaved under mild acidic conditions, favoring step-economy in complex syntheses .

Hydrogen Bonding and Crystallographic Behavior

The trans-3-hydroxycyclopentyl group enables hydrogen-bonding interactions, as evidenced by graph set analysis (a method for categorizing hydrogen-bond patterns in crystals) . Compared to non-hydroxylated analogs (e.g., the benzo[d][1,3]dioxol derivative), this group likely alters:

  • Solubility : Enhanced aqueous solubility due to polar hydroxy interactions.
  • Crystal Packing : Directional hydrogen bonds may lead to distinct crystallographic motifs, impacting formulation stability .

Research Implications

The benzyl carbamate group positions it as a stable intermediate for further functionalization, though substitution with tert-butyl carbamate could streamline deprotection in sensitive syntheses .

Biological Activity

Benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate, a compound with the molecular formula C20H27N3O3C_{20}H_{27}N_{3}O_{3} and a molecular weight of 357.45 g/mol, has garnered attention for its potential biological activities, particularly in the context of antitubercular and anticancer properties. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tert-butyl group and a hydroxycyclopentyl moiety, which may contribute to its biological activity. The structural formula is depicted below:

Benzyl N 2 tert butyl 5 trans 3 hydroxycyclopentyl pyrazol 3 yl carbamate\text{Benzyl N 2 tert butyl 5 trans 3 hydroxycyclopentyl pyrazol 3 yl carbamate}

Antitubercular Activity

Recent studies have demonstrated that derivatives of carbamates, including this compound, exhibit significant antitubercular activity. For instance, related compounds have shown in vitro Minimum Inhibitory Concentrations (MIC) ranging from 1.25 to 50 μg/mL against Mycobacterium tuberculosis (Mtb) strains. The compound's structural modifications have been linked to varying degrees of efficacy, emphasizing the importance of hydrophobic moieties for enhanced activity .

Table 1: Antitubercular Activity of Related Carbamate Derivatives

CompoundMIC (μg/mL)In Vivo Efficacy
Compound 3l10Significant reduction in bacterial burden in mouse models
Compound 3i1.25High potency against Mtb
Compound 3d5Moderate activity observed

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In particular, moderate cytotoxicity was observed against the A549 human lung cancer cell line, with IC50 values reported around 15.8 μg/mL . The selection index (SI), which compares cytotoxicity to antimicrobial efficacy, indicates that this compound may be a viable candidate for further development in cancer therapies.

Table 2: Cytotoxicity Data Against A549 Cell Line

CompoundIC50 (μg/mL)Selection Index
Compound 3i15.812.6
Compound 3l22.636.2

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its efficacy may stem from the inhibition of specific enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for Mtb survival . The presence of functional groups such as hydroxyl and carbamate may enhance binding affinity to target sites.

Case Studies

A notable case study involved the evaluation of compound 3l in a mouse model infected with autoluminescent Mtb H37Ra. After oral administration at a dosage of 100 mg/kg/day for five days, significant reductions in bacterial load were observed in the lungs and spleens compared to untreated controls . This underscores the potential for clinical application in treating tuberculosis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate, and how can intermediates be characterized?

  • Methodology : The compound is synthesized via multi-step routes involving pyrazole ring formation, tert-butyl group introduction, and carbamate coupling. Key intermediates include tert-butyl-substituted pyrazoles and trans-3-hydroxycyclopentyl derivatives. Structural confirmation of intermediates is achieved using 1^1H/13^13C NMR (e.g., integration ratios for stereochemistry) and high-resolution mass spectrometry (HRMS) . For example, intermediates like tert-butyl N-[trans-3-hydroxycyclopentyl]carbamate require careful regioselective protection of hydroxyl groups to avoid side reactions .

Q. How can researchers confirm the stereochemical configuration of the trans-3-hydroxycyclopentyl moiety in this compound?

  • Methodology : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, NOESY NMR can detect spatial proximity between protons on the cyclopentyl ring and adjacent pyrazole substituents. For example, trans-configuration is inferred if NOE correlations are absent between the hydroxyl proton and pyrazole protons .

Q. What solvents and conditions optimize the solubility and stability of this carbamate during in-vitro assays?

  • Methodology : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or ethanol (≤1% v/v). Stability tests under physiological pH (7.4) and temperature (37°C) are critical. Use HPLC-PDA to monitor degradation over 24–72 hours. Precipitation issues can be mitigated with co-solvents like PEG-400 .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in nucleophilic substitution or catalytic reactions?

  • Methodology : Computational modeling (e.g., DFT calculations) predicts steric hindrance and electronic effects. Compare reaction rates of tert-butyl-substituted analogs with methyl or phenyl derivatives in SN2 reactions. For example, tert-butyl groups reduce reactivity in Suzuki-Miyaura couplings due to steric bulk, requiring optimized Pd catalysts (e.g., XPhos Pd G3) .

Q. What strategies resolve data contradictions in biological activity assays (e.g., inconsistent IC50 values across studies)?

  • Methodology :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP levels in kinase assays).
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may inhibit off-target pathways.
  • Statistical Robustness : Apply Grubbs’ test to exclude outliers and repeat experiments with ≥3 biological replicates .

Q. How can researchers design a regioselective functionalization strategy for the pyrazole ring without disrupting the carbamate group?

  • Methodology : Protect the carbamate with acid-labile groups (e.g., Boc) during pyrazole functionalization. For electrophilic substitution, use directing groups (e.g., nitro or ester) at position 5 of the pyrazole to guide halogenation or sulfonation. Post-functionalization, deprotect under mild acidic conditions (e.g., TFA/DCM) .

Q. What computational tools predict the compound’s binding affinity to cyclin-dependent kinases (CDKs) or other targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide with CDK2/4/6 crystal structures (PDB IDs: 1FIN, 2W96).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify key interactions (e.g., hydrogen bonds with Lys33/Glu51 in CDK2) .

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